![molecular formula C10H17N3O B2941492 2-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS No. 1241247-18-6](/img/structure/B2941492.png)

2-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

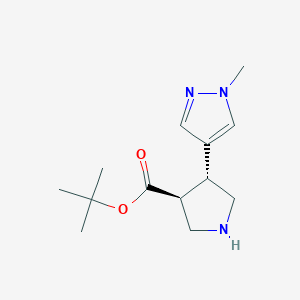

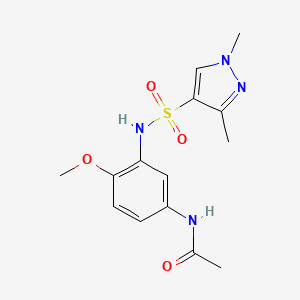

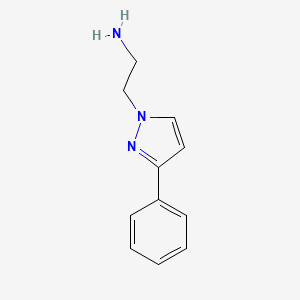

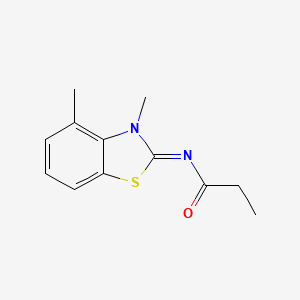

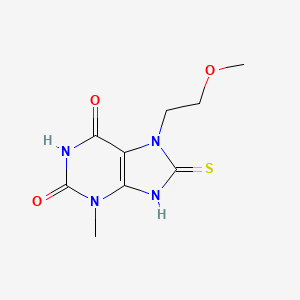

The compound “2-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . It also contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms .

Synthesis Analysis

While specific synthesis methods for “2-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine” were not found, there are general methods for synthesizing 1,2,4-oxadiazoles. One method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .

Molecular Structure Analysis

The molecular structure of “2-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine” would likely be complex due to the presence of the piperidine and 1,2,4-oxadiazole rings. Intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and NH2 group has been observed in similar structures .

Applications De Recherche Scientifique

Comprehensive Analysis of 2-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Applications

The compound “2-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine” is a derivative of the 1,2,4-oxadiazole class. The 1,2,4-oxadiazole moiety is known for its unique bioisosteric properties and a wide spectrum of biological activities, making it a valuable framework for drug development . Below is a detailed analysis of the scientific research applications of this compound, focusing on unique applications across various fields.

Drug Discovery and Design: The 1,2,4-oxadiazole derivatives have been recognized for their potential in drug discovery. They serve as a core structure for developing new pharmacologically active agents due to their structural similarity to essential biomolecules . The compound could be utilized in the design of novel drugs targeting specific receptors or enzymes within the body.

Enzyme Inhibition: Compounds containing the 1,2,4-oxadiazole unit have shown high affinity and selectivity towards certain receptors, such as the σ1 receptor . This suggests that our compound could be explored as an enzyme inhibitor, potentially leading to the development of treatments for conditions associated with these receptors.

Antimicrobial Agents: The antimicrobial properties of 1,2,4-oxadiazole derivatives make them candidates for developing new anti-infective drugs. Their ability to interact with bacterial cell components can be harnessed to combat various bacterial infections .

Anti-inflammatory Applications: Due to the anti-inflammatory properties of similar structures, the compound could be researched for its efficacy in reducing inflammation. This application could extend to treating chronic inflammatory diseases .

Antitumor Activity: The structural features of 1,2,4-oxadiazole derivatives contribute to their antitumor activity. Research into the compound’s potential effects on cancer cells could lead to new therapeutic approaches for cancer treatment .

Neuroprotective Effects: Given the neurological implications of receptor interactions, there is a possibility that this compound could exhibit neuroprotective effects. This would be valuable in the treatment of neurodegenerative diseases.

Material Science: Beyond biomedical applications, the unique chemical structure of 1,2,4-oxadiazole derivatives can be utilized in material science. They may serve as components in the creation of advanced materials with specific electronic or photonic properties.

Synthetic Organic Chemistry: The reactivity of 1,2,4-oxadiazolium salts, related to our compound, offers a range of possibilities in synthetic organic chemistry. They can act as precursors for generating other heterocyclic and acyclic compounds through various synthetic transformations .

Propriétés

IUPAC Name |

3-methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O/c1-8-5-3-4-6-13(8)7-10-11-9(2)12-14-10/h8H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIDHFTWQKQELQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC2=NC(=NO2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-chlorophenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2941414.png)

![2-(4-Fluorophenyl)-4-methyl-N-[1-(2-methylphenyl)ethyl]-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2941417.png)

![3,4-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2941419.png)

![N-(3,5-dimethoxyphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2941422.png)

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2941427.png)

![2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2941429.png)